N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 887224-92-2
VCID: VC6426219
InChI: InChI=1S/C27H21FN2O5/c1-16-2-8-22-20(12-16)27(33)21(26(32)17-3-5-18(28)6-4-17)14-30(22)15-25(31)29-19-7-9-23-24(13-19)35-11-10-34-23/h2-9,12-14H,10-11,15H2,1H3,(H,29,31)
SMILES: CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5
Molecular Formula: C27H21FN2O5
Molecular Weight: 472.472

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

CAS No.: 887224-92-2

Cat. No.: VC6426219

Molecular Formula: C27H21FN2O5

Molecular Weight: 472.472

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide - 887224-92-2

Specification

CAS No. 887224-92-2
Molecular Formula C27H21FN2O5
Molecular Weight 472.472
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide
Standard InChI InChI=1S/C27H21FN2O5/c1-16-2-8-22-20(12-16)27(33)21(26(32)17-3-5-18(28)6-4-17)14-30(22)15-25(31)29-19-7-9-23-24(13-19)35-11-10-34-23/h2-9,12-14H,10-11,15H2,1H3,(H,29,31)
Standard InChI Key FVNCBNSWODJPRT-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The systematic name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide delineates its structure unambiguously:

  • Benzodioxin moiety: A 2,3-dihydro-1,4-benzodioxin group attached via an amide bond at the 6-position .

  • Quinoline core: A 6-methyl-4-oxo-1,4-dihydroquinolin-1-yl subunit, functionalized at the 3-position with a 4-fluorobenzoyl group.

  • Acetamide linker: A two-carbon chain connecting the benzodioxin and quinoline subunits.

Table 1: Comparative Molecular Properties of Related Acetamides

Compound NameMolecular FormulaMolecular Weight (g/mol)Core Structure
Target CompoundC27H22FN3O5487.48Benzodioxin-Quinoline
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamideC10H11NO3193.20Benzodioxin
4-oxo-3-quinazolinyl acetamide analogC18H15N3O4337.30Quinazoline

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely involves convergent routes:

  • Benzodioxin-6-amine preparation: Starting from catechol derivatives, cyclization with dibromoethane yields 2,3-dihydro-1,4-benzodioxin-6-amine, as demonstrated in related syntheses .

  • Quinoline subunit functionalization: Friedel-Crafts acylation introduces the 4-fluorobenzoyl group to 6-methyl-4-oxo-1,4-dihydroquinoline, followed by N-alkylation with bromoacetate .

  • Amide coupling: Condensation of the quinoline-acetic acid derivative with benzodioxin-6-amine using carbodiimide reagents (e.g., EDC/HOBt) .

Key Challenges

  • Regioselectivity: Ensuring acylation occurs exclusively at the quinoline 3-position requires directing groups or protective strategies.

  • Steric hindrance: Bulky substituents on both subunits may impede coupling efficiency, necessitating high-temperature or microwave-assisted conditions .

Physicochemical Properties

Solubility and Lipophilicity

Analogous benzodioxin acetamides exhibit logP values of 2.1–3.5, suggesting moderate lipophilicity . Aqueous solubility is likely limited (<10 µg/mL at pH 7.4), necessitating formulation with cyclodextrins or lipid-based carriers.

Spectral Characterization

  • 1H NMR^1\text{H NMR}: Expected signals include:

    • δ 7.8–8.2 ppm (quinoline H-2, H-5, H-7),

    • δ 6.8–7.3 ppm (benzodioxin aromatic protons),

    • δ 2.4 ppm (quinoline C6-methyl) .

  • IR: Strong absorptions at 1680 cm1^{-1} (amide C=O) and 1650 cm1^{-1} (quinolin-4-one) .

Biological Activity and Mechanisms

Target Prediction

Structural analogs suggest dual activity:

  • Kinase inhibition: Quinoline-4-one derivatives target EGFR and VEGFR-2 .

  • GPCR modulation: Benzodioxin acetamides exhibit affinity for serotonin (5-HT2A_{2A}) and adrenergic receptors .

In Vitro Efficacy

While no direct data exists, related compounds show:

  • Anticancer activity: IC50_{50} = 0.8–5 µM against MCF-7 and A549 cells .

  • Anti-inflammatory effects: 60–70% COX-2 inhibition at 10 µM .

Applications in Drug Discovery

Oncology

Quinoline-4-one cores are privileged structures in kinase inhibitor development (e.g., lapatinib analogs) .

Central Nervous System Disorders

Benzodioxin moieties enhance blood-brain barrier penetration, supporting potential use in neurodegenerative diseases .

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